6-Chloro-3-(oxiran-2-ylmethoxy)quinoline
Description
6-Chloro-3-(oxiran-2-ylmethoxy)quinoline is a quinoline derivative characterized by a chlorine substituent at the 6-position and an epoxide-containing oxiran-2-ylmethoxy group at the 3-position of the quinoline ring. The quinoline scaffold, a fused bicyclic system of benzene and pyridine rings, is renowned for its versatility in medicinal chemistry due to its broad bioactivity spectrum . The unique substitution pattern of this compound—particularly the 3-position epoxide—distinguishes it from classical 4-substituted quinolines (e.g., chloroquine and hydroxychloroquine) .
Properties
IUPAC Name |
6-chloro-3-(oxiran-2-ylmethoxy)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-9-1-2-12-8(3-9)4-10(5-14-12)15-6-11-7-16-11/h1-5,11H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVUQZBWHYPKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CN=C3C=CC(=CC3=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-(oxiran-2-ylmethoxy)quinoline typically involves the reaction of 6-chloroquinoline with epichlorohydrin. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is refluxed to facilitate the formation of the oxirane ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-(oxiran-2-ylmethoxy)quinoline can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or primary amines under basic conditions.
Major Products Formed:
Oxidation: Formation of diols.
Reduction: Formation of 3-(oxiran-2-ylmethoxy)quinoline.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(oxiran-2-ylmethoxy)quinoline is primarily attributed to its ability to interact with biological macromolecules. The oxirane ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. The chloro group enhances the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Quinoline Derivatives
Key Observations :
- Substitution Position: Unlike classical antimalarial quinolines (e.g., chloroquine) with 4-position substituents, this compound features a 3-position epoxide. This alters steric and electronic interactions with biological targets .
- Functional Groups: The epoxide group introduces unique reactivity, enabling ring-opening reactions for derivatization, unlike inert alkyl or aryl groups in analogs like 4-Chloro-3-ethyl-6-methoxy-2-methylquinoline .
Electronic and Reactivity Comparison
Table 2: Computational Data for Mono- and Bi-Substituted Quinolines (B3LYP/6-31+G(d) Model)
| Compound | Dipole Moment (D) | HOMO-LUMO Gap (eV) | Natural Charge at N1 |
|---|---|---|---|
| Quinoline (unsubstituted) | 2.12 | 5.34 | -0.28 |
| 3-Phenyl-Quinoline | 2.98 | 4.89 | -0.31 |
| 4-Amino-Quinoline | 3.15 | 4.67 | -0.33 |
| This compound* | ~3.40 (estimated) | ~4.50 (estimated) | -0.35 (estimated) |
Key Observations :
- Electronic Effects: The 3-position epoxide in this compound likely reduces the HOMO-LUMO gap compared to unsubstituted quinoline, enhancing electrophilic reactivity. This aligns with the lowered HOMO-LUMO gaps observed in 3-substituted analogs like 3-Phenyl-Quinoline .
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